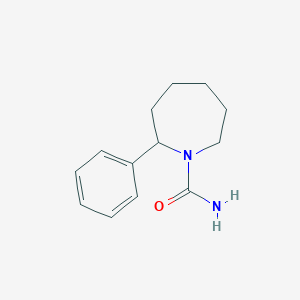

2-Phenylazepane-1-carboxamide

Description

Contextual Significance of Azepane Ring Systems in Organic Synthesis

The azepane core is a recurring motif in a multitude of natural products and synthetically derived bioactive molecules, exhibiting a broad spectrum of medicinal properties, including antidiabetic, anticancer, and antiviral activities. unipr.itoup.com The inherent conformational flexibility of the seven-membered azepane ring is considered a crucial factor for its biological activity, allowing it to adapt to the binding sites of various biological targets. acs.org

The synthesis of substituted azepanes is an active area of research. One of the classical and most utilized methods for synthesizing the azepane core is the reduction of caprolactams. acs.org These lactams are themselves typically synthesized through the Beckmann rearrangement of cycloalkanone oximes or via the Schmidt reaction of cycloalkanones. acs.org However, these methods can sometimes lead to the formation of a mixture of constitutional isomers, necessitating efficient purification techniques. acs.org

Modern synthetic strategies often employ N-protected azepane derivatives to achieve regioselective functionalization. For instance, the use of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for the directed lithiation at the C2 position, adjacent to the nitrogen. This creates a powerful nucleophilic intermediate that can react with various electrophiles to introduce a wide range of substituents. A PhD thesis details the synthesis of N-Boc-2-phenylazepane and its subsequent lithiation with n-butyllithium, followed by reaction with electrophiles to generate novel α-substituted and ortho-substituted derivatives. whiterose.ac.uk

Furthermore, enzymatic approaches have been explored for the stereoselective synthesis of azepane derivatives. For example, imine reductases (IREDs) have been successfully used to catalyze the asymmetric reduction of cyclic imines to produce chiral amines, such as (R)-2-phenylazepane, which serves as a key precursor for more complex azepane-based molecules. researchgate.net

The versatility of the azepane scaffold is further highlighted by its incorporation into fused bicyclic and spirocyclic systems, which are of significant interest in the development of novel therapeutic agents, particularly for neurological disorders. bohrium.com

Overview of Research Trajectories for 2-Phenylazepane-1-carboxamide and its Structural Congeners

Despite the broad interest in the azepane scaffold, specific academic research focusing on the synthesis, properties, and applications of This compound is notably limited in publicly available scientific literature. The compound is primarily listed in the catalogs of chemical suppliers, indicating its commercial availability for research purposes. bohrium.comrsc.orgntu.edu.sg

While direct research on this compound is scarce, its structural components—the 2-phenylazepane (B120452) core and the N-carboxamide (urea) functionality—are both well-established pharmacophores. The synthesis of N-carboxamides of cyclic amines, also known as cyclic ureas, is a well-documented area of organic synthesis. General methods for their preparation include the reaction of a secondary cyclic amine with an isocyanate or the use of carbon dioxide as a C1 building block in reactions with amines. acs.orgbohrium.comrsc.org These established synthetic routes provide a plausible, though not explicitly documented, pathway for the synthesis of this compound from its precursor, 2-phenylazepane.

The synthesis of the precursor, 2-phenylazepane, has been documented. For instance, the asymmetric reduction of the corresponding cyclic imine using an imine reductase enzyme yields (R)-2-phenylazepane with high enantiomeric excess. researchgate.net Additionally, a PhD thesis outlines the synthesis of N-Boc-2-phenylazepane, which, after deprotection, would yield 2-phenylazepane. whiterose.ac.uk

Given the lack of dedicated research on this compound, its research trajectory can be largely inferred from studies on its structural congeners—other N-acyl and N-carboxamide derivatives of saturated heterocycles. The N-carboxamide moiety is a common feature in many biologically active compounds and can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-like characteristics.

Research on related N-substituted azepane derivatives often focuses on their potential as therapeutic agents. For example, the exploration of fused azepane systems has yielded compounds with potent neuropharmacological activity. bohrium.com It is plausible that research involving this compound would follow a similar path, likely involving its synthesis and subsequent evaluation for biological activity in various assays. However, without specific studies, any discussion of its research trajectory remains speculative.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)15-10-6-2-5-9-12(15)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEJUVROINOBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(N(CC1)C(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenylazepane 1 Carboxamide Derivatives

Development of Stereoselective and Enantioselective Synthesis Pathways

The creation of specific stereoisomers of 2-phenylazepane (B120452) derivatives is paramount, as different enantiomers and diastereomers often exhibit distinct pharmacological activities. To this end, researchers have explored a variety of asymmetric synthesis strategies, including the use of chiral auxiliaries, ligand-controlled metal catalysis, organocatalysis, and biocatalysis.

Chiral Auxiliaries and Ligand-Controlled Asymmetric Synthesis of Phenylazepanes

Asymmetric synthesis often employs chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. While specific examples directly pertaining to 2-phenylazepane-1-carboxamide are not extensively detailed in the reviewed literature, the principles of using chiral auxiliaries are well-established in the synthesis of chiral heterocycles. These methods, in conjunction with ligand-controlled asymmetric metal catalysis, provide powerful tools for establishing desired stereocenters.

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds. scienceopen.comfrontiersin.orgbeilstein-journals.org These methods offer the advantage of being metal-free, often proceeding under mild reaction conditions.

A notable approach involves the use of chiral Brønsted acids to catalyze asymmetric reactions, such as the aza-Piancatelli rearrangement/Michael addition sequence, to produce bridged tetrahydrobenzo[b]azepines. nih.gov Proline and its derivatives are also prominent organocatalysts, often employed in domino reactions that allow for the rapid construction of complex molecular architectures from simple precursors. scilit.comorganic-chemistry.orgku.ac.ae For instance, iminium-ion activation, a key strategy in organocatalysis, has been successfully used in the enantioselective synthesis of substituted piperidines, a concept that can be extended to the formation of the azepane ring. nih.gov

Domino reactions, also known as cascade or tandem reactions, are particularly efficient in constructing complex cyclic systems. scilit.com An example is the triple-domino Michael/aza-Henry/cyclization reaction catalyzed by a quinine-derived squaramide to afford highly functionalized tetrahydropyridines with excellent enantioselectivity. nih.gov While not directly yielding an azepane, this methodology showcases the potential of organocatalytic domino reactions in building nitrogen-containing heterocycles with high stereocontrol.

| Catalyst Type | Reaction | Key Features |

| Chiral Brønsted Acid | Aza-Piancatelli rearrangement/Michael addition | Asymmetric synthesis of bridged tetrahydrobenzo[b]azepines. nih.gov |

| L-Proline | [3+2] Cycloaddition and other reactions | Metal-free, environmentally benign, and cost-effective. organic-chemistry.org |

| Quinine-derived squaramide | Triple-domino Michael/aza-Henry/cyclization | High enantioselectivity for tetrahydropyridine (B1245486) synthesis. nih.gov |

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, offering high efficiency and selectivity. Iridium and Palladium complexes with chiral ligands have proven particularly effective in the synthesis of chiral azepane precursors.

Iridium-Catalyzed Asymmetric Hydrogenation: This method is highly effective for the enantioselective reduction of cyclic imines to produce chiral cyclic amines. Chiral iridium catalysts have been successfully applied to the hydrogenation of seven-membered cyclic imines found in benzodiazepinones and benzodiazepines, achieving high enantiomeric excesses (up to 96% ee). nih.govresearchgate.net The choice of chiral ligand is critical for achieving high stereoselectivity. rsc.orgnih.govacs.org This approach provides a direct route to chiral azepane cores from readily available starting materials.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The Pd-catalyzed AAA is a versatile C-C bond-forming reaction that can be used to create stereocenters with high enantioselectivity. snnu.edu.cnthieme-connect.de This methodology has been applied to the synthesis of gem-disubstituted 1,4-diazepan-5-ones, achieving up to >99% yield and 95% ee. nih.gov The success of this reaction often depends on the choice of ligand and solvent. For instance, the use of an electron-rich p-anisoyl lactam protecting group and a nonpolar solvent was crucial for high enantioselectivity in the synthesis of diazepanones. nih.gov The reaction has also been developed for the asymmetric alkylation of thietane (B1214591) 1,1-dioxides and with alkyl sulfones as nucleophiles, showcasing its broad applicability. nih.govrsc.org

| Metal Catalyst | Chiral Ligand Type | Reaction Type | Substrate Example | Enantioselectivity (ee) |

| Iridium | Chiral Diphosphine | Asymmetric Hydrogenation | Cyclic Imines (Benzodiazepinones) | Up to 96% nih.gov |

| Palladium | (S)-(CF3)3-t-BuPHOX | Decarboxylative Asymmetric Allylic Alkylation | 1,4-Diazepan-5-ones | Up to 95% nih.gov |

Biocatalysis has become an increasingly important tool in pharmaceutical synthesis due to the high selectivity and mild operating conditions of enzymes. nih.gov Imine reductases (IREDs) are particularly relevant for the synthesis of chiral amines, including the azepane core. mdpi.com

IREDs catalyze the asymmetric reduction of imines to amines and can be used for the reductive amination of ketones. mdpi.com Researchers have identified and engineered stereocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a desired amine with high enantiomeric excess (>99% ee). researchgate.net This has been demonstrated in the synthesis of the diazepane core of the drug suvorexant, where an engineered IRED was used for the key asymmetric intramolecular reductive amination step. mdpi.com Multi-enzyme cascades have also been developed, combining, for example, a galactose oxidase and an imine reductase to synthesize protected 3-aminoazepane derivatives from amino alcohols. semanticscholar.orgresearchgate.net The development of in-silico screening tools like EnzFisher is accelerating the discovery of suitable IREDs for specific substrates. chemrxiv.org

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

| Imine Reductase (IRED) | Asymmetric Reductive Amination | Cyclic Imines/Ketones | Chiral Azepanes/Diazepanes | High enantioselectivity (>99% ee), mild conditions. mdpi.comresearchgate.net |

| Galactose Oxidase / IRED | Multi-enzyme Cascade | N-Cbz-protected L-lysinol | L-3-N-Cbz-aminoazepane | One-pot synthesis from bio-renewable feedstocks. semanticscholar.orgresearchgate.net |

Diastereoselective Synthesis of Functionalized Azepane Scaffolds

In addition to controlling enantioselectivity, the diastereoselective synthesis of azepanes with multiple stereocenters is crucial for creating diverse and complex molecular structures. Various strategies have been developed to achieve high diastereoselectivity.

One approach involves the hydroboration of substituted tetrahydroazepines. This reaction can proceed with high diastereofacial selectivity, leading to the formation of specific diastereomers of azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.gov The regioselectivity of the hydroboration can be influenced by the choice of catalyst, with rhodium catalysts showing some improvement. nih.gov

Another powerful method is the silyl-aza-Prins cyclization, which can produce trans-azepanes with high yields and excellent diastereoselectivity. The outcome of this reaction can be dependent on the Lewis acid used as a catalyst. nih.gov For instance, using InCl3 can selectively yield azepanes. acs.org

Stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved through an osmium-catalyzed tethered aminohydroxylation reaction. This method allows for the formation of a new C-N bond with complete regio- and stereocontrol. acs.org Similarly, polyhydroxylated azepane derivatives have been synthesized from sugar-based epoxyamides, where the key step is a regioselective epoxide opening by a nitrogen nucleophile. epfl.ch

Strategic Ring Construction and Expansion Techniques for Azepane Formation

The construction of the seven-membered azepane ring is a synthetic challenge due to unfavorable entropic factors. nih.gov Consequently, a variety of strategic approaches have been developed, including ring-closing reactions, ring expansions, and tandem cyclizations. researchgate.netresearchgate.net

Ring Expansion Reactions: These methods involve the expansion of smaller, more readily available rings, such as pyrrolidines and piperidines.

Piperidine (B6355638) Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org

Pyrrolidine (B122466) Ring Expansion: 4-Substituted α-trifluoromethyl azepanes can be synthesized via the ring expansion of trifluoromethyl pyrrolidines derived from L-proline. The trifluoromethyl group induces regioselectivity in the ring expansion. acs.org

Dearomative Ring Expansion of Nitroarenes: A photochemical dearomative ring expansion of nitroarenes provides a novel route to complex azepanes. This process, mediated by blue light, transforms a six-membered benzene (B151609) ring into a seven-membered azepine ring system, which can then be hydrogenated to the corresponding azepane. rwth-aachen.deresearchgate.net

Tandem and Cyclization Reactions:

Tandem Amination/Cyclization: An efficient method for preparing trifluoromethyl-substituted azepine-2-carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov

Aza-Prins Cyclization: The silyl (B83357) aza-Prins cyclization is a powerful tool for the synthesis of tetrahydroazepines, forming a C-N and a C-C bond in a single step. nih.gov

Radical Cascade Cyclization: Visible-light-induced radical cascade acylation/cyclization of 1,7-dienes with acyl chlorides has been developed for the synthesis of benzo[b]azepin-2-one derivatives. acs.org

| Synthetic Strategy | Starting Material | Key Transformation | Product |

| Piperidine Ring Expansion | Substituted Piperidine | [Specify reaction type if available] | Diastereomerically pure Azepane |

| Dearomative Ring Expansion | Nitroarene | Photochemical N-insertion | C3- and C4-substituted Azepane |

| Tandem Amination/Cyclization | Functionalized Allenyne | Cu(I)-catalyzed amination/cyclization | Trifluoromethyl-substituted Azepine |

| Aza-Prins Cyclization | Allylsilyl Amine | Iron(III)-catalyzed cyclization | Tetrahydroazepine |

Cyclization Reactions in the Synthesis of Azepanes

Direct cyclization of linear substrates is a primary strategy for the formation of the azepane ring. Various methods have been refined to promote the formation of the seven-membered ring with high efficiency and selectivity.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of unsaturated rings, including the azepane nucleus. rsc.org This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. rsc.org The synthetic utility of RCM is broad due to the high functional group tolerance of modern catalysts. organic-chemistry.org

The synthesis of trihydroxyazepanes has been accomplished using RCM as the key step. nih.gov In this approach, N-allylation of a suitable precursor generates a diene, which then undergoes a smooth RCM to afford the seven-membered heterocyclic ring. nih.gov The choice of catalyst can be crucial for the efficiency and stereoselectivity of the cyclization. For instance, second-generation Grubbs' catalysts are known for their high reactivity and versatility. organic-chemistry.org

| Catalyst | Substrate Type | Product | Yield (%) | Ref. |

| Grubbs' I Catalyst | N-allylated diene | Trihydroxyazepane derivative | - | nih.gov |

| Ruthenium indenylidene complex | Diene precursor | 7-membered ring | 87 | |

| Zhan 1B catalyst | Diene precursor | Macrocyclic kinase inhibitor | - | benthamdirect.com |

This table presents examples of catalysts and outcomes in Ring-Closing Metathesis reactions for forming cyclic amines.

Intramolecular Reductive Amination Sequences

Intramolecular reductive amination provides a direct and efficient pathway to saturated heterocycles like azepanes. This two-step, one-pot process typically involves the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl group (or a masked carbonyl), followed by in situ reduction.

This methodology has been successfully applied to the enantioselective synthesis of dibenz[c,e]azepines. rsc.orgrsc.org For example, an Iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been developed, affording chiral dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee). rsc.orgrsc.org The reaction proceeds through a one-pot N-Boc deprotection/intramolecular asymmetric reductive amination sequence. rsc.org Both chemical catalysts and biocatalysts, such as imine reductases (IREDs), have been employed for the reduction step, highlighting the versatility of this approach. slideshare.net

| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Ref. |

| [Ir(COD)Cl]₂/(S)-SegPhos | Bridged biaryl amino-aldehyde | Dibenz[c,e]azepine | up to 97% | rsc.org |

| Imine Reductase (IRED) | Keto-amine | Chiral azepane | - | slideshare.net |

This table illustrates the application of Intramolecular Reductive Amination in synthesizing chiral azepane derivatives.

Halocyclization and Related Processes

Halocyclization reactions, wherein an electrophilic halogen promotes the cyclization of an unsaturated substrate bearing a nucleophile, are a powerful tool for the synthesis of heterocycles. While more commonly applied to the formation of five- and six-membered rings, this strategy can be adapted for the synthesis of larger rings like azepanes. The resulting halo-substituted heterocycle can then be further functionalized.

Iodocyclization, in particular, has been widely studied for the synthesis of nitrogen heterocycles. slideshare.netucl.ac.uk The reaction typically proceeds under mild conditions using an electrophilic iodine source such as iodine (I₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl). slideshare.net For instance, a switchable regioselective 7-endo iodocyclization of O-homoallyl benzimidates has been reported to yield iodo-substituted tetrahydro-1,3-oxazepines, which share a similar seven-membered ring system with azepanes. rsc.org Another related approach involves the reductive amination of deprotected halogenated secondary cyclopropylamines, which triggers a cyclopropane (B1198618) ring cleavage and expansion to afford functionalized azepanes. sigmaaldrich.com

| Reagent | Substrate | Product | Key Feature | Ref. |

| Iodine (I₂) | O-homoallyl benzimidate | Iodo-substituted tetrahydro-1,3-oxazepine | 7-endo cyclization | rsc.org |

| Dihalocarbene | N-Boc-1,2,3,4-tetrahydropyridine | Dihalo-2-azabicyclo[4.1.0]heptane | Precursor for ring expansion | sigmaaldrich.com |

This table provides examples of halocyclization and related processes for the synthesis of seven-membered heterocycles.

[3+4] Cycloaddition Methodologies

Cycloaddition reactions offer a convergent and atom-economical approach to constructing cyclic systems. For the synthesis of seven-membered rings like azepanes, [4+3] cycloaddition reactions are particularly relevant. A notable example is the one-step synthesis of azepino[3,4-b]indoles through a cooperative aza-[4+3] cycloaddition. semanticscholar.org This multicomponent reaction utilizes readily available starting materials, demonstrating a highly efficient route to this specific class of azepine derivatives. semanticscholar.org The proposed mechanism involves the self-sorting integration of two transient intermediates, an indol-3-yl cation and an N-arylimine, to achieve the cycloaddition. semanticscholar.org

While direct [3+4] cycloadditions leading to the core 2-phenylazepane structure are less common, these methodologies showcase the potential of cycloaddition strategies in building the fundamental azepane framework.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| Amino acid | Indole and Aniline (B41778) | Azepino[3,4-b]indole | Cooperative aza-[4+3] cycloaddition | semanticscholar.org |

This table highlights an example of a [4+3] cycloaddition for the synthesis of an azepine-containing scaffold.

Cu(I)-Catalyzed Tandem Amination/Cyclization Reactions

Transition metal-catalyzed tandem reactions provide an elegant and efficient means of constructing complex molecules from simple precursors in a single operation. Copper(I)-catalyzed reactions have been successfully employed for the synthesis of functionalized azepines.

An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates has been developed via a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. ucl.ac.ukresearchgate.net The reaction is believed to proceed through the intermolecular addition of an amine to the copper-activated alkyne, followed by an intramolecular cyclization onto the allene (B1206475) moiety. rsc.org This approach provides access to highly functionalized azepine derivatives that would be challenging to prepare using other methods. researchgate.net

| Catalyst | Substrates | Product | Yield (%) | Ref. |

| Cu(MeCN)₄PF₆ | Allenyne and Aniline | Trifluoromethyl-substituted azepin-2-carboxylate | 65 (NMR yield) | rsc.orgresearchgate.net |

| Cu(I) complex | Allenyne and primary/secondary amines | Functionalized azepines | Good to excellent | ucl.ac.ukresearchgate.net |

This table summarizes the key components and outcomes of Cu(I)-catalyzed tandem reactions for azepine synthesis.

Ring-Expansion Reactions for Azepane Core Formation

An alternative to de novo ring construction is the expansion of a smaller, more readily accessible heterocyclic ring. This strategy leverages the stability of five- and six-membered rings to build precursors that can then be induced to expand to the seven-membered azepane system. researchgate.net

Various methods, including thermal, photochemical, and microwave-assisted reactions, have been utilized to effect these ring expansions. researchgate.net A notable example is the stereoselective and regioselective synthesis of azepane derivatives through the ring expansion of piperidines. This method can produce diastereomerically pure azepanes in excellent yields. Another innovative approach involves the photochemical dearomative ring-expansion of simple nitroarenes. This process, mediated by blue light at room temperature, transforms a six-membered benzene ring into a seven-membered system, which can then be hydrogenated to yield the azepane core in just two steps. A photochemical rearrangement of N-vinylpyrrolidinones has also been shown to provide azepin-4-ones, which are valuable precursors to functionalized azepane derivatives. This transformation represents a formal [5+2] cycloaddition via a condensation-ring-expansion sequence.

| Starting Ring | Method | Product | Key Features | Ref. |

| Piperidine | Chemical rearrangement | Azepane derivative | Stereoselective and regioselective | |

| Nitroarene | Photochemical dearomatization | Azepane | Blue light mediated, two steps | |

| N-vinylpyrrolidinone | Photochemical rearrangement | Azepin-4-one | Formal [5+2] cycloaddition | |

| 1-Azirine | Cycloaddition | Azepine | Thermal or photochemical conditions | semanticscholar.org |

This table outlines different ring-expansion strategies for the synthesis of the azepane core.

Chemo- and Regioselective Functionalization and Derivatization during Synthesis of this compound Precursors

The strategic introduction of functional groups onto the azepane and phenyl rings of 2-phenylazepane precursors is crucial for modulating their physicochemical and pharmacological properties. The following subsections detail various advanced synthetic methods that allow for precise control over the chemical and regional selectivity of these transformations.

Diazocarbonyl chemistry offers a powerful and versatile approach for the construction and functionalization of the azepane ring system. daneshyari.com The in situ generation of carbene or carbenoid intermediates from diazocarbonyl compounds enables a wide range of transformations, including C-H and X-H insertion reactions (where X can be N, O, S, etc.). daneshyari.comnih.gov This methodology is particularly valuable for creating sp3-rich scaffolds, a desirable feature in modern drug discovery. daneshyari.com

The synthesis of functionalized azepane cores can be achieved through the intramolecular C-H insertion of a carbenoid generated from a suitable acyclic diazo precursor. The reactivity and selectivity of the carbenoid can be fine-tuned by the choice of the metal catalyst, with rhodium and copper complexes being commonly employed. nih.gov

Key Features of Diazocarbonyl Chemistry in Azepane Synthesis:

Versatility: Allows for the formation of diverse C-C and C-X bonds.

Mild Reaction Conditions: Often proceeds under neutral and mild conditions, tolerating a wide range of functional groups.

Stereocontrol: Chiral catalysts can be employed to achieve enantioselective transformations.

A general representation of this approach is the decomposition of a diazocarbonyl compound to a metal carbene, which then undergoes intramolecular C-H insertion to form the azepane ring. nih.gov The regioselectivity of the C-H insertion is influenced by electronic and steric factors within the substrate.

Organolithium reagents are potent bases and nucleophiles that are widely used in organic synthesis for the formation of carbon-carbon bonds. mt.comnih.gov In the context of 2-phenylazepane precursors, organolithium-mediated reactions, particularly directed ortho-lithiation (DoM), provide a powerful tool for the regioselective functionalization of the phenyl ring. researchgate.netuwindsor.ca

Directed ortho-lithiation involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). The DMG coordinates to the lithium atom of the organolithium reagent, thereby increasing the acidity of the ortho-protons and directing the deprotonation to that specific site. researchgate.net For a 2-phenylazepane precursor, a suitably placed DMG on the phenyl ring or even the azepane nitrogen (after conversion to a suitable group like an amide) can direct lithiation to a specific position.

Commonly Used Organolithium Reagents and Directing Groups:

| Organolithium Reagent | Common Directing Groups (DMGs) |

| n-Butyllithium (n-BuLi) | -CONR₂, -OMe, -SO₂NR₂, -NHCO₂R |

| sec-Butyllithium (s-BuLi) | Less coordinating groups, sterically hindered sites |

| tert-Butyllithium (t-BuLi) | Used for more challenging deprotonations |

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the ortho position. The choice of the organolithium reagent and reaction conditions (solvent, temperature, additives) is crucial for achieving high yields and selectivity. odu.edu

The convergence of photocatalysis and enzymatic catalysis, termed photoenzymatic synthesis, has emerged as a powerful strategy for the stereoselective synthesis of complex molecules under mild conditions. This approach has been successfully applied to the synthesis of functionalized azepanes. figshare.com

A one-pot photoenzymatic process can be employed for the synthesis of chiral N-Boc-4-amino/hydroxy-azepane. figshare.com This method combines a photochemical oxyfunctionalization step, which favors the distal C-H positions of the azepane ring, with a stereoselective enzymatic transamination or carbonyl reduction. figshare.com This strategy allows for the introduction of valuable functional groups with high enantiomeric excess.

Advantages of Photoenzymatic Synthesis:

High Selectivity: Enzymes provide excellent stereo-, regio-, and chemo-selectivity.

Mild Conditions: Reactions are typically carried out at or near room temperature and neutral pH.

Green Chemistry: Reduces the need for harsh reagents and protecting group manipulations.

Another photochemical approach involves the dearomative ring expansion of nitroarenes mediated by blue light to form complex azepanes. nih.govresearchgate.net This process converts a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to yield the saturated azepane core. nih.govresearchgate.net Additionally, a photochemical two-step formal [5+2] cycloaddition has been developed for the synthesis of substituted azepanes from readily available pyrrolidinones and aldehydes. organic-chemistry.org

Reductive amination is a cornerstone reaction in organic synthesis for the formation of C-N bonds and the synthesis of amines. masterorganicchemistry.comchemrxiv.org It is a highly effective method for incorporating the nitrogen atom during the construction of the azepane ring or for the N-alkylation of the azepane nitrogen. researchgate.netrsc.org

The reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com

Intramolecular Reductive Amination for Azepane Synthesis:

A key strategy for the synthesis of the azepane ring is through intramolecular reductive amination of a linear precursor containing both a carbonyl group and an amino group at appropriate positions. This cyclization reaction is a powerful method for forming the seven-membered ring.

| Carbonyl Precursor | Amine Precursor | Reducing Agent | Product |

| Aldehyde | Primary Amine | NaBH(OAc)₃ | Secondary Amine (Azepane) |

| Ketone | Primary Amine | NaBH₃CN | Secondary Amine (Azepane) |

| Aldehyde | Secondary Amine | NaBH₄ | Tertiary Amine (N-substituted Azepane) |

The choice of reducing agent is critical for the success of the reaction, as some are more selective for the reduction of the iminium ion over the carbonyl group. masterorganicchemistry.com

The functionalization of the nitrogen atom of the azepane ring through N-alkylation and N-acylation is a common strategy to introduce diversity and modulate the properties of the final compounds.

N-Alkylation:

N-alkylation of azepanes can be achieved through various methods, including reaction with alkyl halides, reductive amination with aldehydes or ketones, and Mitsunobu reactions. nih.govresearchgate.netacsgcipr.org The reaction of the azepane with an alkyl halide is a classical SN2 reaction, often carried out in the presence of a base to neutralize the hydrogen halide formed. acsgcipr.org However, overalkylation can be a significant side reaction. Reductive amination offers a more controlled method for mono-alkylation. masterorganicchemistry.com

N-Acylation:

N-acylation of azepanes is typically accomplished by reacting the amine with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. rsc.org This reaction leads to the formation of an amide bond, which is a key structural feature in many biologically active molecules. The N-acylation can also serve to introduce a directing group for subsequent functionalization of the molecule.

The urea (B33335) and carboxamide moieties are important functional groups in medicinal chemistry, known to participate in hydrogen bonding interactions with biological targets. nih.govnih.gov The synthesis of unsymmetrical urea and carboxamide derivatives of 2-phenylazepane is a key step in the generation of diverse compound libraries.

Synthesis of Unsymmetrical Ureas:

Unsymmetrical ureas are traditionally synthesized by the reaction of an amine with an isocyanate. nih.gov However, the handling of potentially hazardous isocyanates can be problematic. Alternative methods have been developed, such as the coupling of amides and amines using hypervalent iodine reagents like PhI(OAc)₂. mdpi.comrsc.org This approach avoids the need for metal catalysts and harsh reaction conditions. mdpi.com Another strategy involves the in situ generation of isocyanates from carboxylic acid derivatives via the Curtius rearrangement, followed by trapping with an amine. nih.gov

Synthesis of Carboxamides:

The synthesis of carboxamide derivatives of azepanes is generally achieved by the coupling of the azepane with a carboxylic acid using a suitable coupling agent. nih.govalliedacademies.orgmdpi.com A wide variety of coupling reagents are available, including carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uranium salts (e.g., HATU). The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

Derivatization of Azepane Scaffolds for Library Generation

The generation of chemical libraries based on diverse molecular scaffolds is a cornerstone of modern drug discovery. nih.gov The azepane ring, a seven-membered saturated nitrogen heterocycle, represents a valuable but underutilized scaffold in medicinal chemistry. nih.govresearchgate.net Compared to the more common five- and six-membered pyrrolidine and piperidine rings, the flexible, three-dimensional conformation of the azepane structure offers access to a significant and underexplored area of chemical space. rwth-aachen.delifechemicals.com The ability to introduce a wide range of substituents onto the azepane core is crucial for creating focused compound libraries and for effective drug design. lifechemicals.com Methodologies that allow for the systematic derivatization of scaffolds like 2-phenylazepane are therefore critical for high-throughput synthesis and screening. researchgate.net

The derivatization of the this compound scaffold can be approached by modifying three key positions: the azepane ring, the phenyl substituent, and the carboxamide group. This allows for the combinatorial assembly of a large array of structurally diverse compounds. nih.gov

Strategies for Azepane Core Functionalization

Recent advances in synthetic chemistry have provided robust methods for the synthesis of polysubstituted azepanes, which can serve as precursors to a library of this compound derivatives. A notable strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.govresearchgate.net This process, mediated by blue light, transforms a six-membered nitroarene into a seven-membered 3H-azepine, which is then hydrogenated to yield the saturated azepane core. nih.govrwth-aachen.de This method allows for the preparation of complex azepanes from simple starting materials in just two steps. nih.gov

By selecting appropriately substituted nitroarenes, it is possible to generate azepane scaffolds with functional groups at various positions, which are then available for further derivatization. For instance, using para-substituted nitroarenes leads to C4-substituted azepanes, while meta-substituted nitroarenes can yield mixtures of C3- and C4-functionalized products. researchgate.net

| Starting Nitroarene | Key Reaction Steps | Resulting Azepane Substitution Pattern | Potential for Derivatization |

|---|---|---|---|

| p-Substituted Nitrobenzene | 1. Photochemical N insertion 2. Hydrogenolysis | C4-Substituted Azepane | Allows for functionalization distal to the nitrogen and C2-phenyl group. |

| m-Substituted Nitrobenzene | 1. Photochemical N insertion 2. Hydrogenolysis | C3- and/or C4-Substituted Azepane | Provides access to multiple regioisomers for expanded library diversity. |

| o-Substituted Nitrobenzene | 1. Photochemical N insertion 2. Hydrogenolysis | C2- and/or C7-Substituted Azepane | Offers substitution patterns proximal to the core nitrogen atom. |

Other synthetic routes, such as the Beckmann rearrangement of cyclohexanone (B45756) oximes, also provide access to functionalized azepane lactams, which can be reduced to the corresponding azepanes. acs.orgacs.org These varied approaches ensure that a diverse set of azepane cores can be generated for subsequent elaboration into the target carboxamide library.

Library Generation via Carboxamide Derivatization

Once the desired 2-phenylazepane scaffold is obtained, the introduction and subsequent modification of the 1-carboxamide (B11826670) group is a primary strategy for library generation. The carboxamide can be readily formed through the coupling of the azepane's secondary amine with an isocyanate or by using standard amide bond-forming reactions with carbamoyl (B1232498) chlorides or similar reagents.

A powerful method for generating a library is through parallel amide synthesis. This involves reacting the 2-phenylazepane core with a diverse collection of isocyanates or activated carboxylic acids. For example, the coupling of aniline derivatives with carboxylic acids is a well-established method for creating carboxamide derivatives. nih.gov This approach allows for the systematic variation of the substituent(s) on the carboxamide nitrogen, leading to a large library of analogues from a single scaffold.

| Scaffold | Reagent (R-N=C=O) | Resulting Derivative | Diversity Point |

|---|---|---|---|

| 2-Phenylazepane | Phenyl isocyanate | N-phenyl-2-phenylazepane-1-carboxamide | Aryl |

| Benzyl isocyanate | N-benzyl-2-phenylazepane-1-carboxamide | Aralkyl | |

| Cyclohexyl isocyanate | N-cyclohexyl-2-phenylazepane-1-carboxamide | Alicyclic | |

| 4-Chlorophenyl isocyanate | N-(4-chlorophenyl)-2-phenylazepane-1-carboxamide | Substituted Aryl |

Furthermore, derivatization can be achieved by modifying the phenyl ring at the C2 position. Using 2-phenylazepane precursors where the phenyl ring itself is substituted (e.g., with methoxy, halogen, or alkyl groups) provides another axis for library expansion. These precursors can be synthesized using the aforementioned ring-expansion strategies starting from appropriately substituted nitroarenes. The combination of diverse azepane cores, varied substitutions on the C2-phenyl ring, and a wide array of carboxamide modifications allows for the generation of a comprehensive, three-dimensional library of compounds centered on the this compound scaffold.

Elucidation of Reaction Mechanisms and Computational Investigations of 2 Phenylazepane 1 Carboxamide Transformations

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide a molecular-level understanding of the structural and electronic properties that govern the reactivity of azepane systems. These approaches allow for the investigation of reaction mechanisms, the prediction of product distributions, and the rational design of catalysts and reaction conditions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are extensively used to investigate the electronic structure, stability, and reactivity of heterocyclic compounds like azepane. nih.govacs.org By modeling reaction pathways, DFT can determine the energies of reactants, products, and transition states, thereby providing the activation energies and reaction enthalpies that govern reaction kinetics and thermodynamics.

Studies utilizing meta-hybrid functionals such as M06-2X have been employed to explore global reactivity descriptors, Fukui functions, and molecular electrostatic potentials of seven-membered rings, including azepane. acs.orguj.ac.za These calculations help in identifying the most reactive sites within a molecule and understanding how substituents influence the electronic properties and stability of the azepane ring. acs.org For instance, DFT can be used to calculate ring strain energies, which are a critical factor in the energy balance of cyclic molecules. nih.gov The strain energy of azepane has been computed relative to less-strained six-membered counterparts, providing quantitative insight into its thermodynamic stability. nih.gov

Below is a data table comparing computational and experimental parameters for the azepane ring, demonstrating the accuracy of DFT methods.

| Parameter | Method | Azepane | Oxepane | Thiepane |

| Strain Energy (kcal/mol) | M06-2X | 5.69 | 5.01 | 4.31 |

| Strain Energy (kcal/mol) | MP2 | 6.38 | 5.51 | 5.23 |

| Dipole Moment (Debye) | M06-2X | 1.34 | 1.40 | 1.98 |

| Average C-N/O/S Bond Length (Å) | Calculated | 1.459 (C-N) | 1.434 (C-O) | 1.842 (C-S) |

| Average C-N/O/S Bond Length (Å) | Experimental | 1.459 (C-N) | 1.434 (C-O) | 1.842 (C-S) |

Data sourced from DFT and MP2 calculations. nih.govacs.org

These computational results show excellent agreement with experimental data, validating the use of DFT to model the geometric and electronic properties of azepane systems and their reaction energetics. acs.org

Quantum mechanical (QM) methods are essential for accurately modeling the bond-breaking and bond-forming processes that define chemical reactions, particularly rearrangements. mdpi.com In azepane systems, rearrangements can involve ring contractions, expansions, or conformational changes, all of which are governed by subtle electronic effects. QM approaches, such as the fragment molecular orbital (FMO) method, can analyze complex protein-ligand interactions and can be adapted to study intramolecular interactions that drive rearrangements in large molecules. mdpi.com

Computational studies on related benzazepine systems have investigated the energetics of conformational-inversion (ring-flip) and nitrogen-atom inversion using variable-temperature NMR spectroscopy combined with computations. researchgate.net These studies revealed that the energy barriers for these processes are highly dependent on the substituent at the nitrogen atom. For N-unsubstituted azepines, computations showed that the lowest-energy stereodynamic process is a coupled ring-flip and N-inversion, as N-inversion alone has a significantly higher energy barrier. researchgate.net Such QM analyses provide a deep understanding of the dynamic behavior of the azepane ring, which is critical for predicting the stereochemical outcome of reactions.

A complete understanding of a reaction mechanism requires the characterization of its transition states (TS) and any intermediates. These species are often highly unstable and short-lived, making them challenging to observe experimentally. Computational modeling provides a powerful means to locate and characterize these fleeting structures on the potential energy surface. mit.edu By calculating the structure and energy of a transition state, chemists can understand the factors that control the reaction rate and selectivity. nih.gov

For complex multi-step syntheses, such as those used to construct the azepane core, identifying the rate-limiting transition state is key to optimizing the reaction. nih.gov Advanced computational techniques, including machine learning models trained on quantum chemistry data, are being developed to predict transition state structures with significantly reduced computational time. mit.edu These models can predict TS structures with high accuracy (e.g., within 0.08 angstroms compared to structures from quantum methods), accelerating the process of mechanism elucidation. mit.edu In the context of azepane synthesis, these methods can be applied to model the key bond-forming or rearrangement steps, providing insights into how catalyst or substrate modifications can lower activation barriers and improve reaction efficiency. mit.edu

Mechanistic Pathways of Key Synthetic Reactions Involving Azepane Scaffolds

The construction of the seven-membered azepane ring often relies on sophisticated synthetic strategies, including C-H insertion reactions and ring expansions. Understanding the mechanistic details of these transformations is crucial for controlling the regioselectivity and stereoselectivity of the final product.

Transition metal-catalyzed carbene insertion into C-H bonds is a powerful and direct method for forming C-C bonds and constructing cyclic systems. snnu.edu.cn This reaction is particularly useful for intramolecular cyclization to form rings like azepane. The mechanism typically involves the reaction of a diazo compound with a metal catalyst, most commonly complexes of rhodium or copper, to generate a highly reactive metal carbene (or carbenoid) intermediate. wikipedia.orglibretexts.org

The general mechanism proceeds as follows:

Carbene Formation: The diazo compound coordinates to the metal complex, followed by the rate-limiting extrusion of nitrogen gas to form the metal carbenoid. libretexts.org

C-H Insertion: The electrophilic carbene then inserts into a C-H bond. This step can proceed through two primary pathways:

Concerted Mechanism: A three-centered transition state where C-H bond cleavage and C-C bond formation occur simultaneously. nih.gov This is the most commonly proposed pathway.

Stepwise Mechanism: This pathway involves the formation of a zwitterionic intermediate. nih.gov

The choice of metal catalyst and its associated ligands is critical for controlling the reactivity and selectivity of the insertion. Dirhodium complexes, such as dirhodium tetraacetate, are particularly effective. wikipedia.org Chiral ligands can be used to induce asymmetry, leading to the enantioselective synthesis of functionalized azepanes. libretexts.org

| Catalyst Type | Common Metals | Key Features |

| Dirhodium Carboxylates | Rh(II) | Highly effective for C-H insertion; selectivity can be tuned with different carboxylate ligands. wikipedia.org |

| Copper Complexes | Cu(I), Cu(II) | Historically used; often require chiral ligands for high enantioselectivity. |

| Heme-based Biocatalysts | Fe(II) | Engineered hemoproteins can catalyze carbene insertions via a concerted hydride transfer mechanism. rochester.edu |

The Tiffeneau–Demjanov rearrangement is a classic and reliable method for one-carbon ring expansion of cycloalkanes, making it an ideal strategy for synthesizing azepanes from readily available piperidine (B6355638) precursors. wikipedia.orgslideshare.net The reaction involves treating a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org

The mechanistic pathway is a variation of the pinacol (B44631) rearrangement and proceeds through the following key steps: slideshare.net

Diazotization: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and acid) to form a diazonium salt. wikipedia.org

Carbocation Formation: The diazonium group is an excellent leaving group and is expelled as nitrogen gas (N₂), generating a primary carbocation. wikipedia.org

Rearrangement and Ring Expansion: A 1,2-alkyl shift occurs where a carbon bond from the adjacent ring migrates to the carbocation center. This migration is the ring-expanding step and results in the formation of a more stable, resonance-stabilized oxonium ion or a tertiary carbocation. wikipedia.orgwikipedia.org

Deprotonation: The resulting intermediate is deprotonated to yield the final ring-expanded ketone. wikipedia.org

This rearrangement provides a powerful tool for accessing seven-membered rings, which are often challenging to synthesize via direct cyclization methods. slideshare.net The regioselectivity of the migration is determined by the migratory aptitude of the adjacent groups. wikipedia.org

Vinylidene ortho-Quinone Methide (VQM)-Mediated Cyclizations

Vinylidene ortho-quinone methides (VQMs) are highly reactive intermediates that serve as one-carbon homologues of ortho-quinone methides (QMs). nih.gov A key structural feature of VQMs is an exocyclic allenyl ketone unit that is part of a dearomatized ring system. researchgate.net This particular arrangement allows for axial chirality when a substituent is appropriately placed on the terminal methylene (B1212753) group of the allene (B1206475) moiety. nih.govresearchgate.net

VQMs are tautomers of ortho-ethynylphenols, and their interconversion occurs via a proton shift. nih.gov The generation of enantioenriched VQM intermediates can be achieved through catalytic enantioselective tautomerization of the corresponding ethynylphenol precursors, often employing chiral base catalysts like cinchonine (B1669041) and cinchonidine. nih.govresearchgate.net Once formed, these chiral intermediates can undergo stereocontrolled intramolecular cyclization reactions.

In the context of azepane transformations, a hypothetical VQM-mediated cyclization could be envisioned. This would involve an appropriately substituted azepane derivative designed to generate a VQM intermediate, which would then undergo a subsequent cyclization. The stereochemical outcome of such a reaction would be dictated by the axial chirality of the VQM intermediate.

Concerted Mechanisms in Ring Contraction/Expansion of Azepanes

Ring expansion and contraction reactions are fundamental transformations in organic chemistry that alter the size of a cyclic system, often through the migration of an endocyclic bond. wikipedia.org These reactions can proceed through various mechanisms, including concerted pathways. In a concerted mechanism, all bond-forming and bond-breaking events occur in a single step, without the formation of a discrete intermediate.

For azepane derivatives, ring contraction could potentially occur via a Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl or aryl group in a carbocation intermediate. etsu.edu While often proceeding through a stepwise mechanism involving a carbocation, under specific structural and electronic conditions, these rearrangements can exhibit a high degree of concert. The driving force for such a contraction is often the formation of a more stable carbocation or the relief of ring strain. etsu.edu

Conversely, ring expansion of an azepane ring could be achieved through various methods, such as the Tiffeneau–Demjanov rearrangement, which is a type of semipinacol rearrangement. wikipedia.org These reactions typically involve the formation of a carbocation adjacent to the ring, which then triggers the migration of an endocyclic bond to form a larger ring. The degree of concert in these reactions is a subject of detailed computational and mechanistic studies.

| Reaction Type | Key Feature | Potential Application to Azepanes |

| Ring Contraction | Reduction in ring size | Formation of substituted piperidine or pyrrolidine (B122466) derivatives |

| Ring Expansion | Increase in ring size | Synthesis of larger nitrogen-containing heterocycles |

Proton Transfer and Zwitterionic Intermediates in Asymmetric Catalysis

Proton transfer is a critical step in many catalytic cycles, and the formation of zwitterionic intermediates is a common feature in various asymmetric transformations. A zwitterion is a neutral molecule with a positive and a negative electrical charge at different locations within that molecule.

In the realm of N-heterocyclic carbene (NHC) catalysis, for instance, the formation of the Breslow intermediate is a key step that involves a proton transfer within an NHC-aldehyde adduct. researchgate.net This intermediate has a zwitterionic resonance form, which is crucial for its subsequent reactivity. researchgate.net The efficiency and stereoselectivity of such catalytic cycles are often highly dependent on the dynamics of proton transfer events.

For a molecule like 2-phenylazepane-1-carboxamide, asymmetric catalysis involving proton transfer and zwitterionic intermediates could be envisaged in reactions that target the functionalization of the azepane ring or its substituents. The specific nature of the catalyst and the substrate would determine the structure of the zwitterionic intermediate and the pathway of proton transfer. Computational studies are often employed to map the potential energy surface of these proton transfer steps and to understand the role of the catalyst in facilitating the formation of the zwitterionic intermediate.

In Situ Spectroscopic Studies for Mechanistic Characterization of Azepane Reactions

In situ spectroscopic techniques are powerful tools for the mechanistic elucidation of chemical reactions, as they allow for the observation and characterization of reactive intermediates and transition states under actual reaction conditions. mdpi.com Techniques such as Fourier-transform infrared (FT-IR), UV-visible, and Raman spectroscopy can provide real-time information on the structural evolution of reactants, intermediates, and products. mdpi.com

The application of in situ spectroscopy to the study of azepane reactions would enable the direct observation of key mechanistic features. For example, in a potential ring contraction or expansion reaction of a this compound derivative, in situ spectroscopy could be used to monitor the disappearance of the starting material and the appearance of the product, as well as to detect any transient intermediates.

By correlating the spectroscopic data with kinetic information, a detailed mechanistic picture can be constructed. This can include the identification of the rate-determining step, the observation of catalyst-substrate interactions, and the characterization of short-lived species that might not be detectable by conventional analytical methods. Such studies are invaluable for optimizing reaction conditions and for the rational design of new catalytic systems.

| Spectroscopic Technique | Information Provided | Relevance to Azepane Reactions |

| FT-IR Spectroscopy | Vibrational modes of functional groups | Monitoring changes in bonding during reaction |

| UV-Visible Spectroscopy | Electronic transitions | Detecting conjugated intermediates |

| Raman Spectroscopy | Molecular vibrations | Characterizing catalyst-substrate complexes |

Advanced Spectroscopic and Stereochemical Characterization of 2 Phenylazepane 1 Carboxamide and Its Analogs

Determination of Absolute and Relative Stereochemistry in Chiral Phenylazepanes

The stereochemical arrangement of substituents on the azepane ring significantly influences the molecule's interaction with chiral environments, such as biological receptors. Determining the absolute and relative stereochemistry of chiral phenylazepanes is a critical step in understanding their structure-activity relationships. Various methods are employed to unambiguously assign the spatial orientation of atoms.

X-ray crystallography stands as a definitive method for determining the absolute configuration of crystalline compounds. For instance, the configuration of the phenylethyl 2-carbon in certain piperidine (B6355638) derivatives, which are structurally related to phenylazepanes, has been successfully determined by X-ray analysis. nih.gov This technique provides a detailed three-dimensional map of the molecule, allowing for the unequivocal assignment of stereocenters.

In the absence of suitable crystals, chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for assigning absolute stereochemistry. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. By comparing experimental spectra with those of known standards or with theoretical calculations, the absolute configuration can be deduced.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral solvating agents or chiral derivatizing agents, can also be employed to determine relative and, in some cases, absolute stereochemistry. The formation of diastereomeric complexes or derivatives results in distinguishable NMR signals for the different enantiomers, allowing for their differentiation and, with appropriate calibration, the determination of their absolute configuration.

A detailed examination of the stereochemistry of N-benzoyl-1-benzazepines, for example, has been conducted using a combination of X-ray crystallography, variable-temperature NMR, and DFT calculations, leading to a revision of previously reported stereochemical assignments. researchgate.net

Analysis of Diastereomeric and Enantiomeric Ratios

The synthesis of chiral phenylazepanes often results in a mixture of stereoisomers. The precise determination of the diastereomeric and enantiomeric ratios is crucial for quality control and for understanding the stereoselectivity of the synthetic route.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating and quantifying enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their baseline separation and accurate quantification. Similarly, chiral gas chromatography (GC) can be employed for volatile derivatives.

NMR spectroscopy can also be used to determine diastereomeric and enantiomeric ratios. For diastereomers, the signals in the NMR spectrum are inherently different, allowing for direct integration and quantification. For enantiomers, the use of chiral lanthanide shift reagents can induce chemical shift differences between the enantiomeric signals, enabling their quantification.

The synthesis of functionalized azepanes and oxepanes through diazocarbonyl chemistry has been shown to yield products with diastereomeric ratios of up to 93:7. researchgate.net Furthermore, enantiomeric excesses of up to 98% have been achieved for both diastereomers in the synthesis of certain oxepanes. researchgate.net

| Method | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers. |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | Analysis of volatile phenylazepane derivatives. |

| NMR with Chiral Shift Reagents | Induction of chemical shift non-equivalence in enantiomers. | Determination of enantiomeric ratios. |

Conformational Analysis of the Seven-Membered Azepane Ring

The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations, such as the chair, boat, and twist-boat forms. The preferred conformation is influenced by the nature and position of substituents on the ring. Understanding the conformational landscape of the azepane ring is essential as it dictates the spatial orientation of the substituents and, consequently, the molecule's biological activity.

Variable-temperature NMR spectroscopy is a powerful technique for studying the conformational dynamics of flexible rings. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, thermodynamic parameters for conformational interconversions can be determined. For instance, the steric bulk of a substituent on the nitrogen atom of a 1H-1-benzazepine has been found to affect both the conformation of the azepine ring and the geometry around the nitrogen atom. researchgate.net

Computational modeling, including molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT), provides valuable insights into the relative energies of different conformations and the energy barriers for their interconversion. These theoretical calculations complement experimental data and aid in the interpretation of spectroscopic results.

Studies on substituted azepanes have shown that the introduction of a single fluorine atom can bias the ring towards one major conformation. dntb.gov.ua However, multiple fluorinations may not lead to an additive effect and can result in more complex conformational outcomes. dntb.gov.ua

| Conformation | Relative Energy | Key Features |

| Chair | Generally the lowest energy | Staggered arrangement of bonds, minimizing torsional strain. |

| Boat | Higher energy than the chair | Eclipsed interactions leading to higher torsional strain. |

| Twist-Boat | Intermediate energy | A more stable version of the boat, with reduced eclipsing interactions. |

Application of Advanced Spectroscopic Techniques for Structural Elucidation (beyond routine characterization)

Beyond routine characterization techniques like ¹H and ¹³C NMR, advanced spectroscopic methods provide deeper insights into the intricate structural details of 2-phenylazepane-1-carboxamide and its analogs.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton and carbon signals, especially in complex molecules. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about through-space proximities of protons, which is crucial for determining relative stereochemistry and elucidating conformational preferences.

Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), provides accurate molecular weight determination and information about the molecular formula through high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) experiments can be used to probe the fragmentation patterns of the molecules, providing valuable structural information.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers information about the functional groups present in the molecule and can be sensitive to conformational changes. Linear-polarized IR spectroscopy of oriented solids has been used to provide detailed structural information for complex organic molecules. nih.gov

| Technique | Information Provided |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, aiding in signal assignment. |

| NOESY/ROESY | Through-space proton-proton proximities for stereochemical and conformational analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for molecular formula determination. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural elucidation. |

| FT-IR and Raman Spectroscopy | Information on functional groups and sensitivity to molecular conformation. |

Academic Applications and Future Directions for 2 Phenylazepane 1 Carboxamide Scaffolds

Utilization of Azepane Scaffolds as Building Blocks in Complex Molecule Synthesis

The synthesis of functionalized nitrogen heterocycles is fundamental to the discovery and development of high-value materials and medicines. nih.gov While five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638) are common in medicinal chemistry, the seven-membered azepane has been comparatively underutilized, representing a significant opportunity to explore novel three-dimensional chemical space. nih.govmanchester.ac.uk

Recent advancements have provided more efficient access to complex azepane derivatives, positioning them as versatile building blocks. A notable strategy is the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This method uses blue light to mediate the transformation of a six-membered aromatic ring into a seven-membered azepane system, followed by hydrogenolysis, achieving complex structures in just two steps. nih.gov This approach is a substantial improvement over traditional multi-step syntheses like the Beckmann rearrangement of piperidones or ring-closing metathesis, which often require a high step count and limit synthetic versatility. manchester.ac.uk

Another innovative method involves the ruthenium-catalyzed cross-metathesis of optically active, cyclic α-allyl-β-oxoesters with acrylonitrile, followed by a palladium-catalyzed hydrogenation. chemistryviews.org This sequence provides enantioselective access to annulated azepane scaffolds, which feature two potential points for further diversification, making them valuable intermediates for more complex molecules. chemistryviews.org The azepane ring is a core component of several natural products with significant biological activity, such as the protein kinase inhibitor (-)-balanol, and serves as a foundational scaffold for developing analogues with potential antitumor properties. lifechemicals.com

| Synthetic Method | Key Features | Advantages | Reference(s) |

| Photochemical Ring Expansion | Uses blue light to convert nitroarenes to azepanes. | Few steps (typically two); accesses complex substitution patterns from simple starting materials; operates at room temperature. | nih.govmanchester.ac.ukmanchester.ac.uk |

| Olefin Cross-Metathesis | Followed by exhaustive hydrogenation to form annulated azepanes. | Provides enantioselective access to optically active scaffolds; allows for further diversification at multiple points. | chemistryviews.org |

| Beckmann Rearrangement | Rearrangement of cyclohexanone (B45756) oximes. | A classic method for accessing the azepane core. | manchester.ac.ukacs.org |

| Osmium-Catalyzed Aminohydroxylation | A tethered approach applied to sugar-derived allylic alcohols. | A novel, stereoselective method for synthesizing heavily hydroxylated azepane iminosugars. | acs.org |

Design and Synthesis of Conformationally Constrained Peptidomimetics and Foldamers Incorporating Azepanes

Peptidomimetics are synthetic molecules designed to mimic natural peptides but with improved stability against proteolytic degradation. acs.org A key strategy in their design is the incorporation of conformationally constrained amino acids to rigidify the peptide backbone and control its spatial orientation. acs.orgmdpi.com The azepane scaffold is highly effective for this purpose. The introduction of a cyclic amino acid, such as an azepane-2-carboxylic acid derivative, into a peptide strand is an excellent method to rigidify it. researchgate.net

The synthesis of enantiopure 7-substituted azepane-2-carboxylic acids provides templates for creating these constrained peptidomimetics. researchgate.net These building blocks can be incorporated into peptide sequences to create analogues with specific, predictable conformations, which is critical for achieving high-affinity binding to biological targets. acs.orgresearchgate.net

Beyond peptidomimetics, azepane scaffolds are being incorporated into foldamers. wisc.edu Foldamers are artificial oligomers that adopt well-defined, predictable secondary structures in solution, akin to the helices and sheets of proteins. wisc.eduduke.edu By including cyclicly constrained building blocks, researchers can direct the folding process and create novel three-dimensional structures. wisc.edu These azepane-containing foldamers provide unique scaffolds for presenting functional groups in specific geometric arrangements, opening up applications in areas like catalysis and the modulation of protein-protein interactions. wisc.edumdpi.com

Strategic Derivatization for Exploring Structure-Reactivity Relationships

The biological activity of substituted azepanes is often dictated by the conformational diversity of the flexible seven-membered ring. lifechemicals.com Therefore, the ability to strategically introduce substituents to bias the ring toward a single major conformation is a powerful tool in drug design. lifechemicals.com Exploring structure-reactivity relationships (SRR) and structure-activity relationships (SAR) through systematic derivatization is crucial for optimizing the properties of azepane-based compounds.

Studies on related scaffolds, such as 2-phenylaminophenylacetic acid, have demonstrated that even minor structural modifications, like altering alkyl or halogen substituents, can have a pronounced effect on metabolic stability, electrophilic reactivity, and cytotoxicity. nih.govresearchgate.net A positive correlation has been identified between electrophilic reactivity and in vitro toxicity, suggesting that reactivity can be an indicator of potential toxicity. researchgate.net

For the 2-phenylazepane (B120452) scaffold, modern synthetic methods allow for the regioselective introduction of substituents at various positions, such as C3 and C4. manchester.ac.uk These functionalized azepines can then undergo further derivatization through mainstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann) to install a wide range of C4-arylated, aminated, and etherified groups. manchester.ac.uk This systematic approach enables a thorough investigation of how specific structural changes influence the molecule's chemical reactivity and, by extension, its biological and toxicological profiles.

| Derivatization Approach | Purpose | Example Transformation | Reference(s) |

| Regioselective Synthesis | To create specific C3- or C4-substituted azepane isomers. | Selective ring-expansion of meta-substituted nitrobenzenes. | manchester.ac.uk |

| Cross-Coupling Reactions | To introduce diverse functional groups onto the azepane core. | Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Ullmann (C-O). | manchester.ac.uk |

| Post-Functionalization | To modify the azepane ring after its formation. | Deprotection, reduction, hydrolysis, and photoinduced rearrangements. | nih.gov |

Emerging Green Chemistry Approaches in Azepane Synthesis

Traditional pharmaceutical synthesis often relies on hazardous solvents and energy-intensive processes, generating significant chemical waste. jocpr.com In response, green chemistry principles are increasingly being integrated into the synthesis of heterocyclic scaffolds like azepanes to enhance sustainability. jocpr.commdpi.com

Key green chemistry approaches relevant to azepane synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, increase product yields, and simplify purification compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of conformationally constrained peptidomimetics incorporating azepane linkers. researchgate.net

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents is a core principle of green chemistry. jocpr.com

Solvent-Free Reactions: Mechanochemical grinding and other solvent-free conditions minimize waste and environmental impact. mdpi.com

Photochemical Methods: The use of light to drive chemical reactions, such as the blue-light-mediated synthesis of azepanes from nitroarenes, can be highly efficient and avoids the need for harsh reagents or high temperatures. nih.govresearchgate.net

These environmentally friendly methods not only reduce the ecological footprint of chemical synthesis but also often lead to increased efficiency and novel, high-throughput pathways for drug discovery. mdpi.com

Predictive Computational Design for Novel 2-Phenylazepane-1-carboxamide Derivatives

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov For a scaffold like this compound, computational methods can be used to design novel derivatives with enhanced affinity, selectivity, and pharmacokinetic properties. nih.govd-nb.info

The design process typically follows two main paths:

Structure-Based Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how different azepane derivatives will bind to the active site. researchgate.netbakerlab.org This allows for the virtual screening of large compound libraries to identify promising candidates and guide the design of new analogues with improved interactions. nih.gov

Ligand-Based Design: In the absence of a target structure, models can be built based on a set of known active molecules. These models help identify the key pharmacophoric features required for activity, which can then be used to design new derivatives with similar properties.

Computational tools are used to filter large virtual libraries into smaller, more manageable sets of predicted active compounds for experimental testing. nih.gov They also guide the optimization of lead compounds by predicting how modifications will affect their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov This in silico approach significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds. d-nb.info

Exploration of Unconventional Reactivity Patterns for New Chemical Transformations

Pushing the boundaries of known chemical reactions is essential for accessing novel molecular architectures. The synthesis of azepanes is benefiting from the exploration of unconventional reactivity patterns that provide access to previously inaccessible derivatives. nih.govresearchgate.net

One of the most innovative recent strategies is the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This transformation proceeds through the photochemical conversion of a nitro group into a singlet nitrene, which then engages in a cascade that transforms the six-membered aromatic ring into a seven-membered azepine system. nih.govresearchgate.net This method fundamentally alters the core scaffold in a single, light-mediated step, offering a powerful alternative to building the ring through more traditional cyclization methods.

Another area of research focuses on harnessing the reactivity of highly strained intermediates. nih.gov For example, the development of chemo-, site-, and stereoselective reactions using nonconventional bicyclic aziridines has unlocked multiple modes of reactivity. nih.gov These strained intermediates can undergo regioselective ring-opening and subsequent functionalization to afford a variety of nitrogen-containing heterocycles, including azepanes and azepines, providing versatile access to amine-rich chemical space. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenylazepane-1-carboxamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of azepane derivatives with phenylcarboxylic acid precursors. Key steps include:

- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous solvents (e.g., DMF or dichloromethane) .